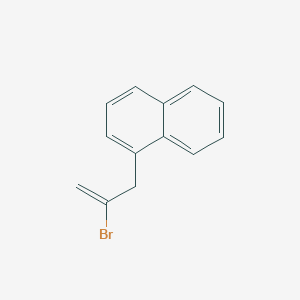

2-Bromo-3-(1-naphthyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116545-04-1 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(1-naphthyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(1-naphthyl)-1-propene is a functionalized naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive allylic bromide and a bulky naphthyl group, makes it a valuable intermediate for the introduction of the naphthylallyl moiety into more complex molecules. This guide provides a comprehensive overview of the synthetic methodology for preparing this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Core Synthetic Strategy: Allylic Bromination

The most direct and efficient method for the synthesis of this compound is the allylic bromination of a suitable precursor. This reaction selectively introduces a bromine atom at the carbon atom adjacent to a double bond.

Precursor Synthesis: 1-Allylnaphthalene

The starting material for the synthesis is 1-allylnaphthalene. This can be prepared via a Grignard reaction between 1-bromonaphthalene and allyl bromide.

Reaction Scheme for Precursor Synthesis:

The Wohl-Ziegler Reaction: A Radical-Mediated Bromination

The key transformation in the synthesis of this compound is the Wohl-Ziegler reaction.[1][2][3] This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

Mechanistic Insights

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[1] The critical aspect of this reaction is the maintenance of a very low concentration of molecular bromine (Br₂) in the reaction mixture, which is achieved by the in-situ generation from NBS.[1][2] This low concentration of Br₂ is crucial to favor the desired allylic substitution over the competing electrophilic addition to the double bond.[1][2]

The mechanism can be broken down into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the homolysis of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which then abstracts a hydrogen from HBr to generate a bromine radical (Br•).[1][4]

-

Propagation: The bromine radical abstracts an allylic hydrogen from 1-allylnaphthalene to form a resonance-stabilized naphthylallyl radical and hydrogen bromide (HBr).[1] This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the product, this compound, and another bromine radical, which continues the chain reaction.[1][5]

-

Termination: The reaction is terminated by the combination of any two radical species.

Below is a Graphviz diagram illustrating the propagation steps of the Wohl-Ziegler bromination of 1-allylnaphthalene.

Caption: Propagation cycle of the Wohl-Ziegler bromination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Allylnaphthalene | C₁₃H₁₂ | 168.24 | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 eq | Recrystallize from water before use |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 eq | Radical initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent (Caution: Toxic and ozone-depleting) | |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | For extraction | |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | For washing | |

| Saturated NaCl solution (Brine) | NaCl | 58.44 | For washing | |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |

Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, dissolve 1-allylnaphthalene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which floats.[2] The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining HBr.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.

Below is a Graphviz diagram outlining the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): CCl₄ is toxic, a suspected carcinogen, and an ozone-depleting substance.[2] Whenever possible, it should be replaced with a less hazardous solvent such as acetonitrile.[1] All operations involving CCl₄ must be conducted in a fume hood.

-

AIBN: AIBN is a flammable solid and can decompose violently if heated strongly. Store in a cool place.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection and gloves.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinylic protons (around 5-6 ppm), the allylic methylene protons adjacent to the naphthalene ring (around 4 ppm), and the aromatic protons of the naphthalene ring (around 7-8 ppm). |

| ¹³C NMR | Resonances for the vinylic carbons, the allylic carbon, and the aromatic carbons of the naphthalene ring. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene, C-H stretching of the aromatic and vinylic protons, and the C-Br bond. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

Conclusion

The synthesis of this compound is reliably achieved through the Wohl-Ziegler allylic bromination of 1-allylnaphthalene. Careful control of the reaction conditions, particularly the maintenance of a low bromine concentration, is paramount for a successful outcome. Adherence to the detailed experimental protocol and safety precautions outlined in this guide will enable researchers to safely and efficiently prepare this valuable synthetic intermediate for further applications in chemical and pharmaceutical research.

References

-

Wohl, A., & Ziegler, K. (1919). Die Bromierung ungesättigter Verbindungen mit N-Brom-acetamid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-54. [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

Wikipedia. Wohl–Ziegler reaction. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. What is Allylic Bromination? [Link]

-

Chem-Station International Edition. Wohl-Ziegler Bromination. [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

chemical properties of 2-Bromo-3-(1-naphthyl)-1-propene

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-3-(1-naphthyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of this compound (CAS No. 116545-04-1). As a molecule incorporating a vinyl bromide, an allylic system, and a sterically demanding naphthyl moiety, it represents a versatile yet underexplored building block in synthetic chemistry. This document synthesizes predictive chemical principles with data from analogous structures to offer field-proven insights into its handling, characterization, and application. We will explore its spectroscopic signatures, predictable reactivity patterns in key organic transformations such as cross-coupling and organometallic preparations, and provide a detailed, validated protocol for its likely synthesis. The insights contained herein are intended to empower researchers in medicinal chemistry and materials science to effectively leverage this compound in the design and execution of novel synthetic strategies.

Introduction and Molecular Overview

This compound is a halogenated aromatic alkene whose structure presents a confluence of reactive functional groups. The strategic placement of a vinyl bromide on a propene backbone, attached to a naphthalene ring, makes it a valuable synthon for introducing the 1-naphthylmethylpropene unit into more complex molecular architectures.

The core structural features that dictate its chemical personality are:

-

The Vinyl Bromide: The carbon-bromine bond on an sp²-hybridized carbon is the primary site for transformations like palladium-catalyzed cross-coupling reactions.

-

The Alkene: The π-system of the double bond is susceptible to addition reactions and can influence the reactivity of the adjacent allylic position.

-

The Naphthyl Group: This bulky aromatic system influences the steric environment of the reactive centers and offers a site for potential electrophilic aromatic substitution.

This guide will dissect the chemical behavior arising from the interplay of these groups, providing a predictive framework for its application in synthesis.

Physicochemical and Spectroscopic Properties

A summary of the fundamental properties of this compound is essential for its practical application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116545-04-1 | [1][2] |

| Molecular Formula | C₁₃H₁₁Br | [1][3] |

| Molecular Weight | 247.13 g/mol | [1] |

| MDL Number | MFCD07775095 | [1] |

| SMILES Code | C=C(Br)CC1=C2C=CC=CC2=CC=C1 | [1] |

Predicted Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles and data from similar compounds[4][5].

-

¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons (likely two doublets in the δ 5.5-6.5 ppm region), a singlet or doublet for the allylic methylene (CH₂) protons adjacent to the naphthyl ring (δ 3.5-4.5 ppm), and a complex multiplet pattern for the seven aromatic protons of the naphthyl group (δ 7.0-8.5 ppm).

-

¹³C NMR: Key signals would include those for the vinyl carbons (one brominated, ~δ 120-130 ppm; one terminal, ~δ 115-125 ppm), the allylic carbon (~δ 30-40 ppm), and multiple signals for the aromatic carbons of the naphthyl ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 246 and 248, corresponding to the [M]⁺ and [M+2]⁺ molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.

-

Infrared (IR) Spectroscopy: Expected absorption bands include C=C stretching for the alkene (~1630 cm⁻¹) and aromatic ring (~1600 and 1450 cm⁻¹), and C-H stretching for the aromatic and vinylic protons (>3000 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the vinyl bromide moiety, making it an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Caption: Predicted reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant area of reactivity for this compound. The vinyl bromide is an ideal handle for various palladium-catalyzed reactions, providing stereoretentive access to a wide range of substituted alkenes[6].

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base will yield the corresponding substituted alkene, replacing the bromine atom with the 'R' group. This is a powerful method for C-C bond formation.

-

Heck Coupling: Coupling with an alkene (R'-CH=CH₂) under palladium catalysis will form a new C-C bond, yielding a more complex diene structure.

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts provides a direct route to conjugated enynes, which are valuable intermediates in synthesis.

Organometallic Reagent Formation

The carbon-bromine bond can be converted into a potent carbon nucleophile through halogen-metal exchange. This transformation opens the door to reactions with a vast array of electrophiles.

-

Grignard Reagent Formation: Treatment with magnesium metal (Mg) in an ethereal solvent like THF or diethyl ether would likely form the corresponding Grignard reagent, 3-(1-naphthyl)prop-1-en-2-ylmagnesium bromide. This reagent is a strong base and nucleophile, capable of reacting with aldehydes, ketones, esters, and other electrophiles to form new C-C bonds[6].

-

Organolithium Formation: Reaction with an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures would result in lithium-halogen exchange to produce the highly reactive vinyllithium species.

Reactivity of the Alkene and Allylic System

While the vinyl bromide is often the primary focus, the rest of the propene unit also possesses latent reactivity.

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles like Br₂ or HBr, although such reactions may compete with reactions at the vinyl bromide site depending on the conditions.

-

Radical Reactions: The allylic C-H bonds are susceptible to radical abstraction. Furthermore, the compound can participate in radical reactions, for instance, with α-bromocarbonyl compounds for C-alkylation, analogous to the reactivity of similar stannyl propenes[7].

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be adapted from established methods for preparing similar structures, such as 2-Bromo-3-phenyl-1-propene[8]. The key transformation is a Grignard reaction between 1-naphthylmethylmagnesium chloride and 2,3-dibromopropene.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is based on the synthesis of an analogous phenyl compound and represents a robust method for preparing the title compound[8].

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

In the addition funnel, prepare a solution of 1-(chloromethyl)naphthalene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the chloride solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling or gentle warming), add a small crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining 1-(chloromethyl)naphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2,3-Dibromopropene:

-

Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

-

Prepare a solution of 2,3-dibromopropene (1.1 equivalents) in anhydrous THF and add it dropwise to the cold Grignard reagent via the addition funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Potential Applications in Research and Development

Given its reactive handles, this compound is a prime candidate for use as an intermediate in several high-value areas:

-

Drug Discovery: The naphthyl group is a common scaffold in medicinal chemistry. This compound allows for the attachment of this scaffold to other molecules via a flexible propenyl linker, enabling the exploration of new chemical space for drug candidates.

-

Materials Science: The ability to form conjugated enynes via Sonogashira coupling makes this compound a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Complex Molecule Synthesis: It serves as a versatile three-carbon (C3) synthon for the construction of complex natural products or other target molecules requiring the 1-naphthylmethylpropene fragment.

Safety and Handling

As with any reactive brominated organic compound, appropriate safety precautions must be taken.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is unavailable, it should be treated as a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct contact. Analogous compounds like 2-bromo-1-naphthol are classified as harmful if swallowed and cause skin and eye irritation[9].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically valuable molecule whose chemical properties are defined by the synergistic reactivity of its vinyl bromide, alkene, and naphthyl functionalities. Its primary utility lies in its role as a substrate for palladium-catalyzed cross-coupling reactions and as a precursor to potent organometallic nucleophiles. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel compounds in medicine and materials science.

References

-

National Center for Biotechnology Information. This compound | C13H11Br | CID 14434336 - PubChem. [Link]

-

PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene. [Link]

-

ResearchGate. The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. [Link]

-

NIST. Naphthalene, 2-bromo- in the NIST WebBook. [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-naphthol | C10H7BrO | CID 150849 - PubChem. [Link]

Sources

- 1. 116545-04-1|this compound|BLDpharm [bldpharm.com]

- 2. This compound | 116545-04-1 [amp.chemicalbook.com]

- 3. This compound | C13H11Br | CID 14434336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalene, 2-bromo- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromo-1-naphthol | C10H7BrO | CID 150849 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Bromo-3-(1-naphthyl)-1-propene

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-3-(1-naphthyl)-1-propene, a compound of interest for researchers and professionals in synthetic chemistry and drug development. In the absence of published, peer-reviewed spectral data for this specific molecule, this guide establishes a robust analytical workflow based on foundational spectroscopic principles and data from analogous chemical structures. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the molecular structure. Each analytical step is rationalized to provide not just a protocol, but a field-proven strategy for structural verification, ensuring both scientific integrity and practical applicability.

Introduction and Synthetic Considerations

This compound (C₁₃H₁₁Br) is a halogenated unsaturated aromatic hydrocarbon. Its structure, featuring a reactive allyl bromide moiety and a bulky naphthyl group, makes it a potentially valuable intermediate in organic synthesis. Accurate structural confirmation is paramount to ensure the reliability of subsequent reactions and the purity of derived products.

While specific synthesis procedures for this exact molecule are not widely documented, plausible synthetic routes can be inferred from established organic chemistry principles. Understanding these potential pathways is crucial as they inform the likely impurity profile, which must be considered during spectroscopic analysis.

Plausible Synthetic Pathways

Two primary retrosynthetic disconnections suggest viable routes to the target molecule:

-

Allylic Bromination: The most direct approach would be the free-radical allylic bromination of 3-(1-naphthyl)-1-propene using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction is highly selective for the allylic position due to the resonance stabilization of the resulting radical intermediate. However, potential side reactions include addition to the double bond, which is minimized by using NBS to maintain a low concentration of Br₂.

-

Wittig Reaction: A Wittig or Horner-Wadsworth-Emmons reaction could also be employed. This would likely involve the reaction of 1-naphthaldehyde with a phosphorus ylide derived from a 2-bromoallyl phosphonium salt. This route offers good control over the formation of the double bond.

The choice of synthetic route will dictate the potential impurities. For instance, the allylic bromination route might yield unreacted starting material or di-brominated byproducts, while the Wittig route could have triphenylphosphine oxide as a significant impurity.

A Multi-Spectroscopic Approach to Structural Elucidation

A singular analytical technique is rarely sufficient for the unambiguous structural determination of a novel or complex organic molecule. A multi-pronged approach, leveraging the complementary information provided by NMR, IR, and MS, forms a self-validating system for structural elucidation.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is the cornerstone of this elucidation, providing information on the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 8.1 - 8.2 | d | 1H | H-8' | The peri-proton (H-8') of the naphthalene ring is significantly deshielded due to steric interaction with the adjacent substituent. |

| ~ 7.8 - 7.9 | m | 2H | H-4', H-5' | These protons are in the typical aromatic region for a naphthalene system. |

| ~ 7.4 - 7.6 | m | 4H | H-2', H-3', H-6', H-7' | These remaining naphthyl protons will appear as a complex multiplet in the aromatic region. |

| ~ 6.0 | s | 1H | =CH₂ (geminal to Br) | Vinylic protons geminal to a bromine atom are deshielded and typically appear as singlets or narrow doublets. |

| ~ 5.8 | s | 1H | =CH₂ (geminal to Br) | The two vinylic protons are diastereotopic and are expected to have slightly different chemical shifts. |

| ~ 4.2 | s | 2H | -CH₂- | The methylene protons are allylic and adjacent to the electron-withdrawing naphthalene ring, resulting in a downfield shift. They are expected to appear as a singlet due to the absence of adjacent protons for coupling. |

Key Insights from ¹H NMR:

-

The distinct downfield signal for the H-8' proton is a hallmark of a 1-substituted naphthalene.

-

The two singlets for the terminal alkene protons (=CH₂) confirm the 2-bromo-1-propene substructure.

-

The singlet for the methylene (-CH₂-) protons indicates its position between the vinyl group and the naphthyl ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction |

| ~ 134.0 | Quaternary | C-1' | The carbon of the naphthalene ring bearing the substituent. |

| ~ 133.5 | Quaternary | C-8a' | A quaternary carbon within the naphthalene ring system. |

| ~ 131.5 | Quaternary | C-4a' | Another quaternary carbon within the naphthalene ring system. |

| ~ 129.0 | CH | C-8' | Aromatic CH carbons of the naphthalene ring. |

| ~ 128.5 | CH | C-4' | Aromatic CH carbons of the naphthalene ring. |

| ~ 127.0 | CH | C-5' | Aromatic CH carbons of the naphthalene ring. |

| ~ 126.5 | CH | C-2' | Aromatic CH carbons of the naphthalene ring. |

| ~ 126.0 | CH | C-6' | Aromatic CH carbons of the naphthalene ring. |

| ~ 125.5 | CH | C-7' | Aromatic CH carbons of the naphthalene ring. |

| ~ 124.0 | CH | C-3' | Aromatic CH carbons of the naphthalene ring. |

| ~ 123.0 | Quaternary | C-2 | The vinylic carbon bearing the bromine atom is deshielded. |

| ~ 118.0 | CH₂ | C-1 | The terminal vinylic carbon (=CH₂). |

| ~ 40.0 | CH₂ | C-3 | The allylic methylene carbon. |

Key Insights from ¹³C NMR:

-

The presence of 13 distinct signals would confirm the proposed structure.

-

The downfield shift of the C-2 carbon is characteristic of a carbon atom bonded to bromine in an sp² hybridized state.

-

The chemical shifts in the aromatic region are consistent with a 1-substituted naphthalene ring.

2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular fragments identified by 1D NMR.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, significant COSY correlations are expected within the naphthalene ring protons, confirming their connectivity. No cross-peaks are expected between the methylene protons and the vinylic protons, or between the methylene protons and the naphthyl protons, which is a key piece of evidence for the proposed structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the proton signals to their corresponding carbon signals as laid out in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.

Predicted Key HMBC Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Structural Significance |

| -CH₂- (H-3) | C-1', C-2' | 2 and 3 | Confirms the attachment of the allyl group to the naphthalene ring at the C-1' position. |

| -CH₂- (H-3) | C-1, C-2 | 2 and 3 | Confirms the connectivity between the methylene group and the propene unit. |

| =CH₂ (H-1) | C-2, C-3 | 2 and 3 | Further confirms the propene substructure. |

| H-2' | C-1', C-3', C-8a' | 2 and 3 | Confirms the connectivity within the naphthalene ring. |

| H-8' | C-1', C-7', C-8a' | 2 and 3 | Confirms the connectivity around the peri-position of the naphthalene ring. |

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

COSY: Use a standard gradient-selected COSY pulse sequence.

-

HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond J(CH) couplings of ~145 Hz.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range J(CH) couplings of ~8 Hz.

Infrared (IR) Spectroscopy

-

Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050 - 3100 | Medium | C-H stretch | Aromatic and Vinylic |

| 2920 - 2960 | Weak | C-H stretch | Methylene (-CH₂-) |

| ~ 1625 | Medium | C=C stretch | Alkene |

| ~ 1590, 1510, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 900 | Strong | =C-H bend (out-of-plane) | Terminal Alkene |

| ~ 775 - 810 | Strong | C-H bend (out-of-plane) | 1-substituted naphthalene |

| ~ 550 - 650 | Medium | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Record the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 246 and 248 with an approximate 1:1 intensity ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment at m/z 167, corresponding to the loss of a bromine radical, would form a stable naphthyl-allyl cation. This is often a major fragmentation pathway for allylic bromides.

-

Tropylium-type ion: A peak at m/z 141, corresponding to the naphthylmethyl cation ([C₁₁H₉]⁺), could be formed via cleavage of the C-C bond between the methylene group and the vinyl group. This cation can undergo further rearrangements.

-

Loss of C₃H₄Br•: A fragment corresponding to the naphthyl cation at m/z 127.

-

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound.

The key correlations derived from HMBC that piece together the final structure are visualized below:

Caption: Key HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound is a clear example of the power of a coordinated, multi-spectroscopic approach. While direct experimental data is not yet prevalent in the literature, a robust and confident structural assignment can be achieved by integrating the predicted data from ¹H, ¹³C, and 2D NMR, IR spectroscopy, and mass spectrometry. The predicted chemical shifts, coupling patterns, characteristic infrared absorptions, and mass fragmentation patterns all converge to support the proposed structure. This guide provides a comprehensive roadmap for researchers to follow, ensuring a high degree of confidence in the structural assignment of this and other related novel compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Spectroscopic Profile of 2-Bromo-3-(1-naphthyl)-1-propene: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Novel Naphthyl-Propene Derivative

2-Bromo-3-(1-naphthyl)-1-propene (C₁₃H₁₁Br) is a molecule of significant interest in synthetic organic chemistry, potentially serving as a versatile intermediate in the development of novel therapeutic agents and functional materials.[1][2] Its unique structure, combining the rigid, aromatic naphthyl moiety with a reactive allylic bromide, presents a compelling challenge for comprehensive structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by researchers and drug development professionals. In the absence of widely available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels with closely related analogs to construct a reliable spectroscopic profile.

The rationale behind the predicted data is explained in detail, providing the causal links between molecular structure and spectral features. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring that researchers can validate these predictions experimentally.

Predicted ¹H NMR Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum is expected to be complex, exhibiting distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the 2-bromo-1-propene moiety.

Anticipated Chemical Shifts and Coupling Patterns:

The interpretation of the ¹H NMR spectrum of the title compound relies on understanding the electronic environments of its constituent protons. The electron-withdrawing effect of the bromine atom and the anisotropic effects of the naphthalene ring will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-1' (Vinyl) | ~5.8 - 6.0 | Doublet of doublets (dd) or Triplet (t) | Jgem ≈ 1-2 Hz, Jvic ≈ 1 Hz | This proton is on the same carbon as the bromine, experiencing deshielding. It will exhibit geminal coupling with the other vinyl proton and a small vicinal coupling to the methylene protons. |

| H-1'' (Vinyl) | ~5.6 - 5.8 | Doublet of doublets (dd) or Triplet (t) | Jgem ≈ 1-2 Hz, Jvic ≈ 1 Hz | This proton is also on the carbon with the bromine and will show similar coupling patterns to H-1'. |

| H-3 (Methylene) | ~4.0 - 4.2 | Doublet (d) | Jvic ≈ 1 Hz | These benzylic and allylic protons are adjacent to the electron-rich naphthalene ring and the double bond, leading to a downfield shift. They are coupled to the vinyl protons. |

| Naphthyl Protons | ~7.4 - 8.2 | Multiplets (m) | Various | The seven protons on the naphthalene ring will appear as a series of complex multiplets in the aromatic region of the spectrum. Their exact chemical shifts and coupling patterns are influenced by their position relative to the propene substituent.[3][4][5] |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.[6]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field instrument to achieve good signal dispersion.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

For enhanced resolution of coupling patterns, consider acquiring 2D NMR experiments such as COSY (Correlation Spectroscopy).

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

-

Visualizing the ¹H NMR Workflow

Sources

- 1. This compound | C13H11Br | CID 14434336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 116545-04-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing | MDPI [mdpi.com]

- 6. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR spectrum of 2-Bromo-3-(1-naphthyl)-1-propene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-(1-naphthyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers and drug development professionals, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns, and outlines a robust experimental protocol for data acquisition. By integrating foundational NMR theory with specific structural insights, this guide serves as an authoritative reference for the characterization of this and structurally related compounds.

Part 1: Theoretical Framework for Spectral Interpretation

The accurate interpretation of a ¹H NMR spectrum is predicated on a solid understanding of the molecule's electronic and spatial structure. The spectrum of this compound is dictated by several key factors, including the electronegativity of the bromine atom, the magnetic anisotropy of the alkene and naphthyl moieties, and the through-bond coupling interactions between distinct proton environments.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct types of protons, each residing in a unique chemical environment. These environments are the basis for the different signals observed in the ¹H NMR spectrum.

-

Vinylic Protons (Hᴀ, Hʙ): These two protons are attached to C1 of the propene chain. They are chemically non-equivalent due to their different spatial relationships (cis/trans) to the rest of the molecule.

-

Allylic Protons (Hᴄ): The two protons on C3 are in an allylic position, being adjacent to the C=C double bond. Furthermore, they are in a benzylic-type position due to their attachment to the naphthyl ring.

-

Aromatic Protons (Hᴅ): The seven protons are attached directly to the naphthyl ring system.

Caption: Molecular structure of this compound.

Core Principles of ¹H NMR

Chemical Shift (δ): The position of a signal on the x-axis of the spectrum (measured in parts per million, ppm) is its chemical shift. It is primarily determined by the electron density around the proton.[1][2]

-

Inductive Effects: The electronegative bromine atom on C2 withdraws electron density from the vinylic protons (Hᴀ, Hʙ), causing them to be "deshielded." This deshielding effect means a stronger external magnetic field is required for resonance, shifting their signal downfield (to a higher ppm value).[1][3] Protons on carbons bonded to halogens typically absorb at lower fields.[3][4]

-

Magnetic Anisotropy: The π-electron systems of the double bond and the naphthyl ring generate their own local magnetic fields when placed in the spectrometer's external field. Protons located in the deshielding region of these fields, such as the vinylic and aromatic protons, experience a stronger total magnetic field and thus resonate further downfield.[5][6] Aromatic protons are significantly deshielded by the induced magnetic field from the delocalized π electrons, known as the ring current effect.[6][7]

Spin-Spin Coupling (J): The magnetic field of a proton can influence its neighbors through the intervening chemical bonds, causing their signals to split. This phenomenon, known as spin-spin coupling or J-coupling, provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's field strength.[8]

-

Geminal Coupling (²J): Coupling between protons on the same carbon. For terminal alkenes, this is typically small, around 0-3 Hz.

-

Allylic Coupling (⁴J): A long-range coupling over four bonds between the allylic protons (Hᴄ) and the vinylic protons (Hᴀ, Hʙ). This coupling is transmitted via σ–π overlap and is generally weak (0-3 Hz).[9][10][11]

-

Aromatic Coupling: Protons on the naphthyl ring will couple with each other. Ortho coupling (³J) is the strongest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).[7][12]

Part 2: Predicted ¹H NMR Spectrum Analysis

Based on the principles outlined above, a detailed prediction of the ¹H NMR spectrum for this compound can be formulated.

Summary of Predicted Resonances

| Proton Label(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| Hᴀ, Hʙ | 2H (1H each) | 5.5 - 6.5 | Doublet of doublets (dd) or Multiplet (m) | Geminal (²JAB), Allylic (⁴JAC, ⁴JBC) |

| Hᴄ | 2H | 3.8 - 4.2 | Doublet (d) or Multiplet (m) | Allylic (⁴JCA, ⁴JCB) |

| Hᴅ | 7H | 7.2 - 8.2 | Complex Multiplet (m) | Ortho, Meta, and Para couplings |

Detailed Signal Analysis

-

Vinylic Protons (Hᴀ, Hʙ) at ~5.5 - 6.5 ppm: These two protons are expected to be the most downfield of the non-aromatic protons. The strong deshielding effect of the geminal bromine atom significantly shifts their resonance. Typical vinylic protons appear around 4.5-5.9 ppm, but the halogen pushes this further downfield.[13] Hᴀ and Hʙ are diastereotopic and thus chemically non-equivalent, meaning they will appear as two separate signals. Each signal will be split by geminal coupling to each other (²JAB) and by long-range allylic coupling to the two Hᴄ protons (⁴JAC). This will likely result in two complex multiplets or doublets of doublets.

-

Allylic Protons (Hᴄ) at ~3.8 - 4.2 ppm: These protons are in both an allylic and a benzylic-type position. The allylic position itself typically results in a chemical shift of 1.6-2.2 ppm.[3][4] However, the powerful deshielding ring current of the adjacent naphthyl group will shift this signal significantly further downfield, likely into the 3.8-4.2 ppm range. These two protons will be split by the two vinylic protons (Hᴀ and Hʙ) via a four-bond allylic coupling. Because the coupling constants (⁴JCA and ⁴JCB) may be small and similar, the signal might appear as a slightly broadened doublet or a narrow multiplet.

-

Aromatic Protons (Hᴅ) at ~7.2 - 8.2 ppm: The seven protons of the naphthyl group will resonate in the characteristic aromatic region.[6] Protons on a naphthalene ring typically appear between 7.4 and 7.9 ppm.[14] The substituent at the 1-position will break the symmetry of the ring system, making all seven protons chemically distinct. The overlapping signals, split by various ortho, meta, and para couplings, will generate a complex and crowded multiplet that is often difficult to resolve fully at lower field strengths.

Part 3: Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, well-defined residual solvent peak at ~7.26 ppm.[2]

-

Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS). TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts are measured.[15][16]

-

Transfer: Vortex the vial gently to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer.

NMR Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field onto the deuterium signal of the solvent (CDCl₃).

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum signal sensitivity.

-

Parameter Setup:

-

Pulse Program: Select a standard 1D proton acquisition program (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield aromatic protons are captured.

-

Number of Scans (NS): Set to 16 or 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

-

-

Acquisition: Start the acquisition.

-

Data Processing: After acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Part 4: Data Visualization and Logical Workflow

Visual aids are crucial for understanding the relationships between molecular structure and spectral data, as well as the experimental process itself.

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The key diagnostic features are the downfield vinylic signals, deshielded by the geminal bromine; the uniquely shifted allylic/benzylic protons, influenced by the naphthyl ring current; and the complex multiplet in the aromatic region. A systematic approach, combining a strong theoretical foundation with a meticulous experimental protocol, enables the unambiguous assignment of all proton resonances, leading to a confident confirmation of the molecular structure.

References

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 7 - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Coupling Constant J & Factors Affecting it. Retrieved from [Link]

-

Millersville University. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Retrieved from [Link]

-

Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Sheffield. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

Homework.Study.com. (n.d.). 3-Bromo-1-phenyl-1-propene shows a complex NMR spectrum. Retrieved from [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 15. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-3-(1-naphthyl)-1-propene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon skeleton. This guide offers a comprehensive, in-depth analysis of the ¹³C NMR spectrum of 2-Bromo-3-(1-naphthyl)-1-propene, a molecule of interest in synthetic chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, ensuring a thorough understanding of the structural characterization of this compound. The causality behind experimental choices and the logic of spectral assignment will be emphasized to provide a field-proven perspective on the analysis.

Core Principles of ¹³C NMR Spectroscopy in Structural Elucidation

¹³C NMR spectroscopy detects the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (1.1%), provides a signal for each unique carbon atom in a molecule. The chemical environment of each carbon nucleus influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm).[1][2] The key factors influencing the ¹³C chemical shift include:

-

Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) significantly affects its chemical shift, with sp² and sp carbons generally resonating at a lower field (higher ppm) than sp³ carbons.

-

Electronegativity: Electronegative substituents attached to or near a carbon atom cause a deshielding effect, shifting its resonance downfield.[1][3]

-

Magnetic Anisotropy: The presence of π-electron systems, such as aromatic rings and double bonds, creates local magnetic fields that can either shield or deshield nearby carbon nuclei.

-

Steric Effects: Crowded steric environments can also influence the chemical shift of a carbon atom.

For the structural elucidation of this compound, these principles are paramount in assigning the observed signals to the correct carbon atoms within the molecule.

Advanced NMR Techniques for Unambiguous Assignment

While a standard broadband-decoupled ¹³C NMR spectrum provides the chemical shifts of all carbon atoms, unambiguous assignment often requires more advanced techniques. Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the multiplicity of each carbon signal.[4][5][6]

-

DEPT-90: This experiment only shows signals for methine (CH) carbons.[7][8]

-

DEPT-135: This experiment displays positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[4][7][8]

Furthermore, two-dimensional (2D) NMR experiments are invaluable for confirming connectivity.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing definitive ¹J(C-H) connectivity.[9][10][11]

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J(C-H) and ³J(C-H)), which is essential for piecing together the molecular framework.[9][10][12]

Experimental Protocol: Data Acquisition and Sample Preparation

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[13]

-

Concentration: For a typical ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[13][14] Higher concentrations can reduce the acquisition time but may lead to line broadening.[14]

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1][14]

NMR Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring a comprehensive set of NMR data for structural elucidation.

Recommended Spectrometer Parameters

For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, the following parameters are recommended:

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45° | A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over time.[15] |

| Acquisition Time (AQ) | 1-2 seconds | Sufficient time to allow the free induction decay (FID) to decay, ensuring good resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of carbon nuclei, particularly quaternary carbons which have longer relaxation times.[16] |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | This range covers the typical chemical shifts for most organic compounds.[1][17] |

¹³C NMR Spectral Analysis of this compound

The structure of this compound contains a total of 13 carbon atoms, each in a unique chemical environment. Therefore, 13 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure with the IUPAC numbering system for the naphthyl ring and the propene chain.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. web.uvic.ca [web.uvic.ca]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(1-naphthyl)-1-propene

Introduction: Elucidating the Structure of a Naphthyl-Substituted Allylic Bromide

2-Bromo-3-(1-naphthyl)-1-propene is a halogenated aromatic hydrocarbon with a molecular weight of 247.13 g/mol and a chemical formula of C₁₃H₁₁Br. Its structure, featuring a reactive allylic bromide moiety and a bulky, aromatic naphthyl group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules, providing critical insights into molecular weight, elemental composition, and fragmentation patterns that reveal the underlying chemical architecture. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and provide a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Choosing the Right Ionization Technique: The Case for Electron Ionization (EI)

The choice of ionization technique is paramount in mass spectrometry, dictating the nature of the resulting mass spectrum. For a relatively non-polar and volatile compound like this compound, Electron Ionization (EI) is the most appropriate and informative method.

Causality Behind the Choice:

-

Volatility and Thermal Stability: this compound is amenable to gas chromatography, which requires analytes to be volatile and thermally stable at the temperatures used in the GC inlet and column (typically up to 300°C)[1].

-

Hard vs. Soft Ionization: EI is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This not only creates a molecular ion (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. This fragmentation is crucial for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI), while excellent for polar, non-volatile molecules, would likely yield only the molecular ion with minimal fragmentation for this compound, thus providing less structural information.

Predicted Mass Spectrum and Fragmentation Pathways

The 70 eV EI mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak cluster and a series of fragment ions resulting from logical bond cleavages. The stability of the resulting carbocations and radicals is a primary driving force for these fragmentations[2].

The Molecular Ion (M⁺•)

A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion of this compound will appear as a pair of peaks of nearly equal intensity at m/z 246 (for the ⁷⁹Br isotope) and m/z 248 (for the ⁸¹Br isotope). The presence of this M and M+2 pattern is a strong indicator of a single bromine atom in the molecule.

Major Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, two primary fragmentation pathways are anticipated:

-

Loss of a Bromine Radical (Br•): This is a very common fragmentation for alkyl halides. The C-Br bond will cleave heterolytically, with the bromine atom taking both electrons to form a stable carbocation. This results in the loss of a bromine radical (79 or 81 Da).

-

[M - Br]⁺: This will produce a prominent peak at m/z 167 . This fragment corresponds to the naphthylallyl cation (C₁₃H₁₁⁺), which is highly stabilized by resonance across the naphthalene ring and the allylic system. This is often the base peak in the spectrum of allylic bromides.

-

-

Benzylic/Allylic Cleavage: Cleavage of the bond between the methylene group and the naphthyl ring is also a favorable process, leading to the formation of a stable naphthylmethyl (tropylium-like) cation.

-

[C₁₁H₉]⁺: This would result in a fragment at m/z 141 . This corresponds to the naphthylmethyl cation, which is resonance-stabilized. The observation of a strong peak at m/z 141 in the mass spectrum of 1-(chloromethyl)naphthalene supports this prediction[3][4].

-

[C₁₀H₇]⁺: Further fragmentation of the naphthyl-containing ions can lead to the naphthyl cation at m/z 127 .

-

The predicted fragmentation pathways are visualized in the following diagram:

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

Predicted Quantitative Data

| m/z | Proposed Fragment | Formula | Predicted Relative Abundance | Rationale |

| 246/248 | Molecular Ion | [C₁₃H₁₁Br]⁺• | Moderate | Isotopic pattern confirms bromine presence. |

| 167 | [M - Br]⁺ | [C₁₃H₁₁]⁺ | High (likely Base Peak) | Formation of a highly resonance-stabilized naphthylallyl cation. |

| 141 | Naphthylmethyl cation | [C₁₁H₉]⁺ | High | Formation of a stable, resonance-stabilized benzylic-type cation.[3][4] |

| 128 | Naphthalene radical cation | [C₁₀H₈]⁺• | Moderate | Rearrangement and loss of C₃H₃Br. |

| 127 | Naphthyl cation | [C₁₀H₇]⁺ | Moderate | Loss of a hydrogen radical from the naphthalene radical cation. |

| 115 | [C₉H₇]⁺ | Moderate | Common fragment from polycyclic aromatic hydrocarbons. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile, non-polar solvent such as hexane, dichloromethane, or ethyl acetate. Ensure the solvent is free from contaminants that could interfere with the analysis[5].

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. From this, create a working solution of 1-10 µg/mL for injection. The final concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity[5].

-

Quality Control: Include a solvent blank and a known concentration standard in the analytical run to verify system cleanliness and calibration.

GC-MS Instrumentation and Parameters

The following diagram illustrates the typical workflow for GC-MS analysis:

Sources

Foreword: The Imperative of Chemical Integrity in Research

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-3-(1-naphthyl)-1-propene

For researchers, scientists, and professionals in drug development, the purity and stability of chemical intermediates are not mere line items on a specification sheet; they are the bedrock of reproducible, reliable, and valid scientific outcomes. The compound this compound, a versatile synthetic building block, possesses a unique combination of structural features—an allylic bromide and a naphthyl moiety—that endow it with significant reactivity. This same reactivity, however, makes it susceptible to a variety of degradation pathways if not handled and stored with informed care. This guide provides a detailed examination of the inherent chemical instabilities of this molecule and outlines field-proven protocols to ensure its long-term integrity.

Chemical Profile: Understanding Inherent Reactivity

To master the stability of this compound, one must first appreciate its structure. The molecule consists of a propene chain with two key functional groups: a bromine atom at the allylic position (the carbon adjacent to the double bond) and a bulky, aromatic 1-naphthyl group. This specific arrangement dictates its chemical behavior and potential degradation routes.

-

The Allylic Bromide System : The carbon-bromine (C-Br) bond is the most reactive site. Its position adjacent to a pi-system (the C=C double bond) significantly weakens it. The bond dissociation energy for an allylic C-H bond is approximately 88-90 kcal/mol, which is considerably lower than that of tertiary (93 kcal/mol) or typical alkyl C-H bonds (98-100 kcal/mol).[1][2] This weakness extends to the C-Br bond, making it susceptible to cleavage. This reactivity is driven by the exceptional stability of the resulting intermediate—be it a radical or a carbocation—which is delocalized across the pi-system through resonance.[1][3][4] This inherent reactivity makes the molecule a potent electrophile, but also prone to unwanted degradation. Allylic halides are known to be reactive in both SN1 and SN2 nucleophilic substitution reactions.[5]

-

The Naphthyl Moiety : As a polycyclic aromatic hydrocarbon (PAH), the naphthalene ring system is susceptible to oxidation, especially under conditions that generate free radicals or in the presence of light and oxygen.[6][7][8] Oxidation can lead to the formation of highly colored naphthoquinones and other oxygenated derivatives, which are common impurities in aged samples.[7][8] Naphthalene itself is known to absorb UV light, which can lead to photolytic degradation.[9]

Primary Degradation Pathways: A Mechanistic View

Understanding the specific chemical reactions that lead to the degradation of this compound is crucial for designing effective stabilization strategies. The primary pathways are hydrolysis, free-radical degradation, and oxidation.

Hydrolysis

Allylic halides are readily hydrolyzed by water or atmospheric moisture.[10][11] The reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon, displacing the bromide ion to form an allylic alcohol and hydrobromic acid (HBr).

Causality : The generation of HBr is particularly problematic as it is highly corrosive and can act as a catalyst for further degradation, including acid-catalyzed isomerization or polymerization. This autocatalytic cycle can accelerate the decomposition of the bulk material.

Free-Radical Degradation (Photolysis & Thermolysis)

The relatively weak allylic C-Br bond is susceptible to homolytic cleavage when exposed to energy in the form of ultraviolet (UV) light or excessive heat.[1][3][12] This initiation step generates a resonance-stabilized naphthyl-allyl radical and a bromine radical.

Causality : These highly reactive radicals propagate a chain reaction. They can abstract hydrogen from other molecules, react with oxygen to form peroxide impurities, or combine to form dimers and higher-order oligomers. This pathway is a primary cause of sample discoloration and the formation of insoluble polymeric material.

Oxidation

The electron-rich naphthalene ring is vulnerable to oxidation, a process often coupled with free-radical mechanisms.[7][13] Atmospheric oxygen can be incorporated into the molecule, leading to the formation of epoxides, naphthols, and ultimately 1,4-naphthoquinones, which are often colored.[6][7]

Causality : This oxidative degradation compromises the structural integrity of the molecule, leading to a loss of the desired reactivity and the introduction of impurities that can interfere with subsequent synthetic steps or biological assays.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Based on the mechanistic understanding above, the following integrated approach is mandatory for maintaining the long-term stability of this compound.

| Degradation Factor | Pathway Mitigated | Recommended Protocol | Justification |

| Temperature | Thermolysis, Radical Formation | Store at 2-8°C. [14][15] | Reduces the kinetic rate of all degradation reactions and minimizes the energy input required for homolytic bond cleavage. |

| Light | Photolysis, Radical Formation | Store in an amber or opaque vial. [16] | Prevents UV radiation from cleaving the weak allylic C-Br bond, thereby inhibiting the primary initiation step of radical degradation. |

| Atmosphere | Oxidation | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric oxygen, preventing the oxidation of the naphthyl ring and radical-mediated peroxide formation. |

| Moisture | Hydrolysis | Use a tightly sealed container with a PTFE-lined cap. Handle in a dry environment. [14][15][17][18] | Excludes ambient moisture, preventing hydrolysis to the corresponding alcohol and the formation of corrosive HBr. |

Experimental Workflow: Protocol for Stability Assessment

To empirically validate stability under specific laboratory conditions, a forced degradation study is recommended. This protocol provides a framework for assessing the compound's stability profile.

Objective

To quantify the stability of this compound under accelerated degradation conditions (heat, light, humidity) and confirm the suitability of the recommended storage conditions.

Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this analysis. The method must be able to resolve the parent peak from all potential degradation products.

Step-by-Step Protocol

-

Preparation (T=0):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Analyze this initial sample by HPLC to establish the T=0 purity profile and retention time.

-

-

Sample Aliquoting:

-